REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].F[C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11](=[O:16])[C:10](C)(C)[NH:9]2.C(N(CC)CC)C>C1COCC1>[C:1]([N:9]1[C:8]2[C:13](=[CH:14][CH:15]=[CH:6][CH:7]=2)[NH:12][C:11](=[O:16])[CH2:10]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.36 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.676 g
|
Type
|
reactant
|
Smiles
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FC=1C=C2NC(C(NC2=CC1)=O)(C)C
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Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
After stirring for 1 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between dichloromethane and aq. sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
FILTRATION
|
Details
|
the organic phase is filtered through sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate is crystallized from methanomethylene chloride/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |